HX531

説明

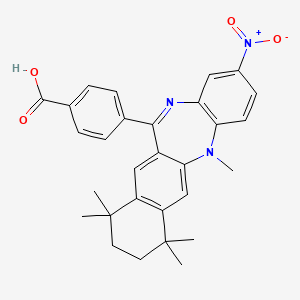

Structure

3D Structure

特性

IUPAC Name |

4-(5,7,7,10,10-pentamethyl-2-nitro-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N3O4/c1-28(2)12-13-29(3,4)22-16-25-20(15-21(22)28)26(17-6-8-18(9-7-17)27(33)34)30-23-14-19(32(35)36)10-11-24(23)31(25)5/h6-11,14-16H,12-13H2,1-5H3,(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXKPGYKPQPYJER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=C3C(=C2)N(C4=C(C=C(C=C4)[N+](=O)[O-])N=C3C5=CC=C(C=C5)C(=O)O)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801107570 | |

| Record name | 4-(7,8,9,10-Tetrahydro-5,7,7,10,10-pentamethyl-2-nitro-5H-benzo[b]naphtho[2,3-e][1,4]diazepin-12-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801107570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188844-34-0 | |

| Record name | 4-(7,8,9,10-Tetrahydro-5,7,7,10,10-pentamethyl-2-nitro-5H-benzo[b]naphtho[2,3-e][1,4]diazepin-12-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188844-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(7,8,9,10-Tetrahydro-5,7,7,10,10-pentamethyl-2-nitro-5H-benzo[b]naphtho[2,3-e][1,4]diazepin-12-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801107570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of HX531

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Potent Antagonism of the Retinoid X Receptor (RXR)

HX531 is a potent and orally active antagonist of the Retinoid X Receptor (RXR).[1] Its primary mechanism of action is the inhibition of RXR's function as a master regulator of numerous cellular processes through its ability to form heterodimers with other nuclear receptors. By binding to RXR, this compound prevents the recruitment of coactivators, thereby repressing the transcriptional activity of RXR and its partner receptors. This antagonism disrupts key signaling pathways involved in cell differentiation, proliferation, and metabolism.

Quantitative Pharmacological Data

The inhibitory potency of this compound has been quantified in various studies. A summary of the key quantitative data is presented below.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 18 nM | Not specified | [1] |

| IC50 | 1.91 ± 0.5 μM | C3RL4 cells (antagonist-mode assay) | [2] |

| KD (9-cis RA-preincubated RXR to SRC-1) | 5.92 x 10⁻⁸ M | Surface Plasmon Resonance (SPR) | [3] |

Key Signaling Pathways Modulated by this compound

This compound's antagonism of RXR leads to the modulation of several critical signaling pathways. These include the RXR:RAR, RXR:PPARγ, and the p53-p21Cip1 pathways.

Inhibition of the RXR:RAR Signaling Pathway

Retinoic acid receptors (RARs) form heterodimers with RXR to regulate gene expression in response to retinoic acid (RA). This pathway is crucial for cell differentiation and proliferation. This compound disrupts the function of the RAR/RXR heterodimer.[4] This inhibition can reverse the effects of excessive RA signaling, which has been implicated in certain pathological conditions. For instance, in mouse keratinocyte 3D cultures, this compound was shown to improve epithelial morphology by inhibiting RAR/RXR-mediated signaling.[4]

Caption: RXR:RAR Signaling Pathway Inhibition by this compound.

Antagonism of the RXR:PPARγ Signaling Pathway

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a key regulator of adipogenesis and glucose metabolism. PPARγ functions as a heterodimer with RXR. This compound has been shown to act as a functional inhibitor of the PPARγ/RXR heterodimer.[5][6] This inhibition has significant metabolic consequences, including the amelioration of diet-induced obesity and type 2 diabetes.[5][7] By antagonizing the PPARγ/RXR complex, this compound can decrease triglyceride content in adipose tissue, skeletal muscle, and the liver.[5][7]

Caption: RXR:PPARγ Signaling Pathway Antagonism by this compound.

Upregulation of the p53-p21Cip1 Pathway

A significant downstream effect of this compound is the upregulation of the p53-p21Cip1 pathway.[1] This tumor suppressor pathway is critical for inducing cell cycle arrest and apoptosis. By upregulating p53 and its downstream target p21Cip1, this compound can induce G0/G1 cell cycle arrest, thereby inhibiting the proliferation of certain cell types, such as human visceral preadipocytes.[1]

Caption: Upregulation of the p53-p21Cip1 Pathway by this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of findings. Below are representative protocols for assays used to characterize the mechanism of action of this compound.

Surface Plasmon Resonance (SPR) for RXR-Coactivator Interaction

This assay directly measures the interaction between RXR and a coactivator peptide in the presence of ligands.

Objective: To determine the effect of this compound on the 9-cis retinoic acid-induced interaction between RXR and the steroid receptor coactivator-1 (SRC-1).[3]

Methodology:

-

A 20-mer peptide from SRC-1 containing the LXXLL nuclear receptor interaction motif is immobilized on the surface of a BIAcore sensor chip.

-

Human recombinant RXR, pre-incubated with or without 9-cis retinoic acid, is injected over the sensor chip surface.

-

The interaction between RXR and the SRC-1 peptide is monitored in real-time by surface plasmon resonance.

-

To test the antagonistic effect of this compound, the experiment is repeated with RXR pre-incubated with both 9-cis retinoic acid and this compound (e.g., 1 µM).

-

Kinetic parameters, including the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (KD), are calculated from the sensorgrams. A reduction in the ka value in the presence of this compound indicates a reduced affinity of RXR for SRC-1.[3]

Transactivation Assay for PPARγ/RXR Activity

This cell-based reporter assay measures the transcriptional activity of the PPARγ/RXR heterodimer.

Objective: To quantify the inhibitory effect of this compound on PPARγ/RXR-mediated gene transcription.[5][6]

Methodology:

-

CV-1 cells are co-transfected with expression vectors for RXRα and PPARγ, along with a luciferase reporter plasmid containing a peroxisome proliferator response element (PPRE) upstream of the luciferase gene (PPRE-tk-LUC).

-

Transfected cells are treated with a PPARγ agonist (e.g., rosiglitazone) in the presence of varying concentrations of this compound.

-

After a suitable incubation period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.

-

The results are expressed as the fold induction of luciferase activity relative to untreated control cells. A dose-dependent decrease in luciferase activity in the presence of this compound indicates its antagonistic effect on the PPARγ/RXR heterodimer.

In Vivo Studies in Diet-Induced Obese Mice

Animal models are essential for evaluating the physiological effects of this compound.

Objective: To assess the impact of this compound on body weight, insulin (B600854) resistance, and gene expression in mice fed a high-fat diet.[1]

Methodology:

-

Mice are fed a high-fat diet to induce obesity and insulin resistance.

-

A cohort of these mice is then treated with this compound, typically administered as a food admixture (e.g., 0.1% and 0.3% w/w) for a specified period (e.g., two weeks).[1]

-

Body weight, food intake, blood glucose, and insulin levels are monitored throughout the study.

-

At the end of the treatment period, tissues such as white adipose tissue, skeletal muscle, and liver are collected.

-

These tissues are analyzed for changes in gene expression related to fatty acid metabolism and energy expenditure (e.g., SREBP1, SCD1, ACO, UCP2) using techniques like quantitative real-time PCR or northern blotting.[1]

-

Histological analysis of adipose tissue can also be performed to assess changes in adipocyte size.

Caption: Representative Experimental Workflow for this compound Characterization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of compounds that modulate retinol signaling using a cell-based qHTS assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a retinoid X receptor antagonist, inhibited the 9-cis retinoic acid-induced binding with steroid receptor coactivator-1 as detected by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of retinoid X receptor improved the morphology, localization of desmosomal proteins and paracellular permeability in three-dimensional cultures of mouse keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of RXR and PPARγ ameliorates diet-induced obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JCI - Inhibition of RXR and PPARγ ameliorates diet-induced obesity and type 2 diabetes [jci.org]

- 7. JCI - Inhibition of RXR and PPARγ ameliorates diet-induced obesity and type 2 diabetes [jci.org]

An In-depth Technical Guide to the HX531 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

HX531 is a potent, orally active antagonist of the Retinoid X Receptor (RXR), a nuclear receptor that plays a pivotal role in regulating gene transcription involved in cellular differentiation, proliferation, and metabolism. By forming heterodimers with other nuclear receptors such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Vitamin D Receptors (VDRs), RXR modulates a vast array of physiological processes. This compound exerts its antagonistic effects by binding to the ligand-binding pocket of RXR, which in turn prevents the recruitment of co-activators necessary for gene transcription. This inhibition disrupts the signaling of both RXR homodimers and heterodimers, making this compound a critical tool for dissecting the complex roles of RXR in various signaling networks and a compound of interest for therapeutic development in areas such as metabolic disease and oncology. This guide provides a comprehensive overview of the this compound signaling pathway, detailed experimental protocols, and quantitative data to support further research and drug development efforts.

The this compound Signaling Pathway: Mechanism of Action

This compound functions as a competitive antagonist of RXR. Its primary mechanism of action is to occupy the ligand-binding domain of RXR, thereby preventing the conformational changes required for the recruitment of co-activator proteins, such as Steroid Receptor Coactivator-1 (SRC-1).[1] This blockade of co-activator interaction is central to its ability to inhibit the transcriptional activity of RXR and its heterodimeric partners.

The downstream effects of this compound are multifaceted, impacting several key cellular pathways:

-

Upregulation of the p53-p21Cip1 Pathway: this compound has been shown to upregulate the tumor suppressor p53 and its downstream target, the cyclin-dependent kinase inhibitor p21Cip1.[2] This induction leads to cell cycle arrest in the G0/G1 phase, inhibiting cell proliferation.[2] This mechanism is particularly relevant to its anti-cancer and anti-adipogenic properties.[2]

-

Antagonism of PPARγ/RXR Heterodimers: In the context of metabolic regulation, this compound directly antagonizes the activity of PPARγ/RXR heterodimers. This leads to a reduction in the expression of genes involved in fatty acid influx and adipogenesis, while promoting the expression of genes associated with energy expenditure.[2]

-

Modulation of Leptin Sensitivity: In animal models of obesity and type 2 diabetes, this compound has been demonstrated to improve leptin resistance, leading to decreased plasma leptin levels, reduced body weight, and improved glucose homeostasis.[3]

The following diagram illustrates the core mechanism of this compound action:

Quantitative Data

The potency and efficacy of this compound have been characterized in various in vitro and in vivo models. The following tables summarize key quantitative data.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Notes |

| IC50 | 18 nM | Not specified | Potent RXR antagonist activity.[2][4][5] |

| KD | 59.2 nM | Surface Plasmon Resonance | Dissociation constant for 9-cis retinoic acid-preincubated RXR binding to SRC-1 peptide. |

Table 2: In Vivo Effects of this compound in KK-Ay Mice

| Treatment | Body Weight | Mesenteric Fatty Tissue Weight | Plasma Leptin Levels | Effect on Leptin Resistance |

| 0.03% food admixture (3 weeks) | Decreased | Decreased | Decreased (Dose and time-dependent) | Improved |

| 0.06% food admixture (3 weeks) | Decreased | Decreased | Decreased (Dose and time-dependent) | Improved[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

Luciferase Reporter Gene Assay for RXR Antagonist Activity

This assay is designed to quantify the ability of this compound to inhibit the transcriptional activity of RXR in response to an agonist.

Materials:

-

Cell Line: Mammalian cell line suitable for transfection (e.g., HEK293T, CV-1).

-

Plasmids:

-

RXR Expression Plasmid (e.g., pCMX-hRXRα)

-

RXR Response Element (RXRE)-driven Luciferase Reporter Plasmid (e.g., pGL3-RXRE-Luc)

-

Control Plasmid expressing a different reporter (e.g., Renilla luciferase, pRL-TK) for normalization.

-

-

Reagents:

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

RXR agonist (e.g., 9-cis-Retinoic Acid)

-

This compound

-

Dual-Luciferase® Reporter Assay System

-

Phosphate Buffered Saline (PBS)

-

-

Equipment:

-

96-well white, clear-bottom cell culture plates

-

Luminometer

-

Procedure:

-

Cell Seeding:

-

One day prior to transfection, seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

-

Transfection:

-

Prepare a transfection mixture containing the RXR expression plasmid, the RXRE-luciferase reporter plasmid, and the control Renilla plasmid according to the manufacturer's protocol for the chosen transfection reagent. A typical ratio is 10:10:1 for reporter, expression, and control plasmids, respectively.

-

Add the transfection complex to the cells and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Prepare a solution of the RXR agonist at a concentration that elicits a submaximal response (e.g., EC80), typically around 100 nM.

-

Remove the transfection medium and treat the cells with the this compound dilutions in the presence of the RXR agonist. Include controls for vehicle only and agonist only.

-

Incubate for 18-24 hours.

-

-

Luciferase Assay:

-

Wash the cells with PBS.

-

Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of inhibition of the agonist response for each this compound concentration.

-

Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.

-

Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol details the measurement of changes in the expression of this compound target genes, such as TP53, CDKN1A (p21), and PPARG target genes.

Materials:

-

Cell Line: Appropriate cell line for the target gene (e.g., human cell line for TP53 and CDKN1A, mouse adipocytes for Pparg and Cd36).

-

Reagents:

-

This compound

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit)

-

SYBR Green or TaqMan qPCR Master Mix

-

Validated qPCR primers for target and housekeeping genes (e.g., GAPDH, ACTB). Examples of commercially available validated primers include:

-

Human p53 (TP53): Sino Biological, Cat. No. HP100250

-

Human p21 (CDKN1A): OriGene, Cat. No. HP200369

-

Mouse CD36: Sino Biological, Cat. No. MP200068

-

Mouse PPARG: Validated primers can be found in publications or purchased from vendors.

-

-

-

Equipment:

-

6-well cell culture plates

-

Real-time PCR instrument

-

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

-

RNA Extraction:

-

Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.

-

Quantify the RNA and assess its purity using a spectrophotometer.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

-

qPCR:

-

Set up the qPCR reaction with SYBR Green or TaqMan Master Mix, cDNA, and primers for the target and housekeeping genes.

-

Run the reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene expression.

-

Conclusion

This compound is a valuable research tool and a potential therapeutic agent due to its potent and selective antagonism of the Retinoid X Receptor. Its well-defined mechanism of action, involving the inhibition of co-activator recruitment and subsequent modulation of key signaling pathways like the p53-p21Cip1 axis and PPARγ/RXR signaling, provides a solid foundation for its observed anti-proliferative and metabolic effects. The experimental protocols and quantitative data presented in this guide offer a framework for researchers to further investigate the multifaceted roles of RXR and the therapeutic potential of its antagonists. Further studies to elucidate the full pharmacokinetic profile of this compound and its efficacy in a broader range of preclinical models are warranted to advance its development as a clinical candidate.

References

- 1. sinobiological.com [sinobiological.com]

- 2. benchchem.com [benchchem.com]

- 3. Profiling Dose-Dependent Activation of p53-Mediated Signaling Pathways by Chemicals with Distinct Mechanisms of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. sinobiological.com [sinobiological.com]

A Technical Guide to HX531: A Potent Antagonist of the Retinoid X Receptor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Retinoid X Receptor (RXR) is a critical nuclear receptor that governs a multitude of physiological processes through its function as a homodimer and as a heterodimeric partner for numerous other nuclear receptors. This unique role places RXR at a central control point for gene regulation, making it a significant target for therapeutic intervention. RXR antagonists, which inhibit the receptor's activity, are invaluable chemical tools for biological research and hold therapeutic promise for diseases ranging from metabolic disorders to cancer. This technical guide provides an in-depth examination of HX531, a potent and well-characterized RXR antagonist. We will explore its core mechanism of action, present quantitative data on its activity, provide detailed experimental protocols for its characterization, and visualize the key pathways it modulates.

Introduction to the Retinoid X Receptor (RXR)

The Retinoid X Receptors (RXRs) consist of three subtypes—RXRα, RXRβ, and RXRγ—each encoded by a distinct gene.[1] These nuclear receptors are activated by retinoids, with 9-cis-retinoic acid being their natural high-affinity ligand.[1] RXRs can form homodimers (RXR/RXR) or, more commonly, heterodimers with a wide array of other nuclear receptors, including the Retinoic Acid Receptor (RAR), Peroxisome Proliferator-Activated Receptor (PPAR), Liver X Receptor (LXR), and Vitamin D Receptor (VDR).[1] This promiscuous partnering ability makes RXR a master regulator of gene transcription involved in cellular differentiation, proliferation, apoptosis, and metabolism.[1] Upon ligand binding, RXR undergoes a conformational change that facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins, leading to the activation of target gene transcription.[1]

This compound: Profile of an RXR Antagonist

This compound is a potent, orally active, and selective RXR antagonist developed as a research tool to probe the function of RXR signaling pathways.[2][3] It belongs to a class of diazepinylbenzoic acid derivatives.

| Property | Value | Reference |

| Chemical Name | 4-(7,8,9,10-Tetrahydro-5,7,7,10,10-pentamethyl-2-nitro-5H-benzo[b]naphtho[2,3-e][1][4]-diazepin-12-yl)-benzoic acid | |

| Molecular Formula | C₂₉H₂₉N₃O₄ | |

| Molecular Weight | 483.56 g/mol | |

| CAS Number | 188844-34-0 | [2] |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble to 20 mM in DMSO |

Core Mechanism of Action

This compound exerts its effects through competitive antagonism at the RXR ligand-binding pocket (LBP), which in turn modulates downstream cellular events.

Competitive Inhibition and Co-regulator Modulation

The primary mechanism for this compound is its function as a competitive inhibitor of agonist binding to the RXR LBP.[1] Unlike an agonist, which induces a conformational change necessary for receptor activation, this compound binds to the LBP but fails to produce this active conformation.[1] Instead, its binding prevents the recruitment of transcriptional coactivators, such as Steroid Receptor Coactivator-1 (SRC-1), and may promote the binding of corepressors, thereby silencing the transcription of RXR-responsive genes.[1][5] This was demonstrated directly using surface plasmon resonance (SPR), which showed that this compound reduces the affinity of liganded-RXR for the coactivator SRC-1.[5]

Modulation of RXR Heterodimer Activity

The functional outcome of RXR antagonism by this compound is highly dependent on the heterodimeric partner. A key example is its effect on the PPARγ/RXR heterodimer, which is a central regulator of adipogenesis and insulin (B600854) sensitivity.[6] this compound functions as a functional inhibitor of the PPARγ/RXR complex, producing a concentration-dependent decrease in transactivation induced by PPARγ or RXR agonists.[6] This inhibition leads to a reduction in molecules involved in fatty acid influx and fat formation, contributing to its anti-obesity and anti-diabetic effects.[2][6] However, this compound has been shown to have no significant effect on PPARα/RXR agonist-induced transactivation, indicating a degree of dimer selectivity.[2][6]

Downstream Signaling Pathways

This compound has been shown to influence key cellular signaling pathways. Notably, it can upregulate the p53-p21Cip1 pathway, a critical regulator of the cell cycle and apoptosis.[2] By enhancing this pathway, this compound can induce G0/G1 cell cycle arrest and inhibit the differentiation and proliferation of certain cell types, such as human visceral preadipocytes.[2][7]

Figure 1: Core mechanism of RXR antagonism by this compound vs. agonist activation.

Quantitative Analysis of this compound Activity

The potency and effects of this compound have been quantified in numerous in vitro and in vivo studies.

Table 1: Summary of In Vitro Activity of this compound

| Parameter | Value | Assay System / Conditions | Reference |

|---|---|---|---|

| IC₅₀ | 18 nM | Not specified | [2] |

| Effect on SRC-1 Binding | 1 µM this compound reduces the association rate (ka) of liganded-RXR with SRC-1 peptide | Surface Plasmon Resonance (SPR) biosensor | [5] |

| Transcriptional Inhibition | Dose-dependently suppresses transcriptional activity of RXRα/β and VDR in app and bace1 promoters (2.5 - 10.0 µM) | Luciferase reporter assay in HEK293T cells | [7] |

| Effect on Adipocyte Differentiation | Induces G0/G1 cell cycle arrest and inhibits differentiation of human visceral preadipocytes | Cell culture model |[2] |

Table 2: Summary of In Vivo Effects of this compound in Diet-Induced Obese Mouse Models

| Animal Model | Dosage / Administration | Duration | Key Outcomes | Reference |

|---|---|---|---|---|

| Mice on high-fat diet | 0.1% and 0.3% food additive (oral) | 2 weeks | Prevented weight gain; normalized high blood sugar and insulin; increased leptin levels; blocked adipocyte enlargement. | [2] |

| KKAy mice on high-fat diet | Not specified | 2 weeks | Prevented weight gain, hyperglycemia, and hyperinsulinemia; increased oxygen consumption and serum leptin levels. | [6] |

| KKAy mice on normal diet | 0.03% and 0.06% food admixture (oral) | 3 weeks | Decreased body weight, mesenteric fat weight, and plasma leptin levels; improved leptin resistance. | [8] |

| Rats | 10 mg/kg (oral, daily) | 30 weeks | Reduced body weight and inhibited fat cell enlargement. |[2] |

Key Experimental Protocols

The characterization of this compound relies on a suite of standardized in vitro and cell-based assays.

Reporter Gene Assay for RXR Antagonist Activity

This functional assay measures the ability of a compound to inhibit the agonist-induced transcriptional activity of RXR.[1][4]

-

Materials:

-

Expression vector for full-length RXRα.[1]

-

Luciferase reporter plasmid containing an RXR response element (RXRE) (e.g., (RXRE)₃-tk-Luc).[1]

-

Internal control plasmid for transfection normalization (e.g., pRL-TK Renilla luciferase).[7]

-

Transfection reagent.

-

RXR agonist (e.g., 9-cis-retinoic acid).[1]

-

Test compound (this compound).

-

Luciferase assay reagent/kit.[4]

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate to achieve 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the RXRα expression vector, the RXRE-luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[1]

-

Incubation: Incubate cells for 18-24 hours to allow for plasmid expression.[4]

-

Treatment: Replace the medium with fresh medium containing a fixed concentration of the RXR agonist (typically at its EC₅₀) and varying concentrations of this compound.[9] Include vehicle-only and agonist-only controls.

-

Incubation: Incubate the treated cells for another 24 hours.[1]

-

Lysis & Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer and a dual-luciferase assay system.[4]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[4]

-

Figure 2: Standard experimental workflow for an RXR antagonist reporter gene assay.

Surface Plasmon Resonance (SPR) for Coactivator Interaction

This in vitro biophysical technique directly measures the interaction between RXR and a coactivator peptide in real-time, allowing for the assessment of how an antagonist affects this binding.[5]

-

Materials:

-

SPR instrument (e.g., BIAcore).

-

Sensor chip.

-

Purified recombinant human RXR protein.

-

Synthetic peptide from a coactivator (e.g., a 20-mer from SRC-1) containing the LXXLL nuclear receptor interaction motif.[5]

-

RXR agonist (9-cis-retinoic acid).

-

Test compound (this compound).

-

Appropriate running buffers.

-

-

Protocol:

-

Chip Preparation: Immobilize the SRC-1 coactivator peptide onto the surface of the sensor chip according to standard amine coupling procedures.[5]

-

Analyte Preparation: Prepare solutions of the RXR protein in running buffer. For testing, pre-incubate the RXR protein with a saturating concentration of the agonist (9-cis-retinoic acid) with and without varying concentrations of this compound.

-

Binding Measurement: Inject the prepared RXR solutions over the sensor chip surface.[5] The instrument will monitor the change in the SPR signal (response units) over time, which corresponds to the binding of RXR to the immobilized peptide.

-

Regeneration: After each binding cycle, inject a regeneration solution to remove the bound RXR, preparing the surface for the next injection.

-

Data Analysis: Analyze the resulting sensorgrams to determine kinetic parameters (association rate constant, kₐ; dissociation rate constant, kₔ) and affinity (dissociation constant, K₋).[5] A reduction in the association rate or an increase in the dissociation rate in the presence of this compound indicates its inhibitory effect on the RXR-coactivator interaction.

-

Figure 3: Logical flow of this compound's effect on the PPARγ/RXR pathway in metabolic regulation.

Conclusion

This compound is a well-established, potent RXR antagonist that serves as a critical tool for dissecting the complex biology of RXR signaling. Its mechanism of action involves direct competitive inhibition at the ligand-binding pocket, leading to the blockade of coactivator recruitment and subsequent repression of target gene transcription. Its demonstrated efficacy in cellular and animal models of metabolic disease highlights the therapeutic potential of RXR antagonism. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound to explore RXR function in various physiological and pathological contexts.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antagonist-perturbation mechanism for activation function-2 fixed motifs: active conformation and docking mode of retinoid X receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound, a retinoid X receptor antagonist, inhibited the 9-cis retinoic acid-induced binding with steroid receptor coactivator-1 as detected by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JCI - Inhibition of RXR and PPARγ ameliorates diet-induced obesity and type 2 diabetes [jci.org]

- 7. researchgate.net [researchgate.net]

- 8. A retinoid X receptor antagonist, this compound, improves leptin resistance without increasing plasma leptin level in KK-Ay mice under normal dietary conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Biological Function of HX531

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive overview of HX531, a potent and selective antagonist of the Retinoid X Receptor (RXR). It details its mechanism of action, impact on critical signaling pathways, and its application in metabolic disease research, supported by quantitative data and established experimental protocols.

Introduction to this compound

This compound is a synthetic, small-molecule antagonist belonging to the diazepinylbenzoic acid class of compounds.[1] It is a critical pharmacological tool used to investigate the diverse physiological roles of the Retinoid X Receptor (RXR).[1][2] RXRs are nuclear receptors that function as master regulators of gene transcription by forming heterodimers with other nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs), Retinoic Acid Receptors (RARs), and the Vitamin D Receptor (VDR).[2] By competitively inhibiting RXR, this compound allows for the dissection of these complex signaling networks.[2] Its primary recognized biological activities include potent anti-obesity, anti-diabetic, and anti-adipogenic effects, making it a subject of significant interest in metabolic research.[1][3]

Core Mechanism of Action

This compound exerts its biological effects by directly antagonizing the Retinoid X Receptor. It competitively binds to the ligand-binding pocket of RXR, which precludes the binding of endogenous or synthetic agonists.[1][2] This occupation of the ligand-binding domain prevents the necessary conformational change in the receptor that is required for the recruitment of transcriptional co-activators, such as the Steroid Receptor Coactivator-1 (SRC-1).[2][4] Consequently, the RXR-containing heterodimer is unable to initiate the transcription of its target genes. This inhibitory action effectively disrupts the signaling cascades governed by RXR and its various permissive and non-permissive partners.[2]

Modulation of Key Signaling Pathways

This compound's antagonism of RXR leads to the modulation of several critical cellular pathways, particularly those involved in metabolism and cell cycle control.

The heterodimer of RXR and PPARγ is a master regulator of adipogenesis, the process by which preadipocytes differentiate into mature fat cells.[5][6] Activation of this complex drives the expression of genes essential for lipid metabolism and storage. This compound functions as a potent inhibitor of the PPARγ/RXR signaling axis.[5] By blocking RXR, it prevents the transcriptional activity of the heterodimer even in the presence of PPARγ agonists.[5] This blockade halts the differentiation of preadipocytes, reduces the expression of lipogenic enzymes, and prevents the enlargement of fat cells, thereby contributing to its anti-obesity effects.[3][5]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, a retinoid X receptor antagonist, inhibited the 9-cis retinoic acid-induced binding with steroid receptor coactivator-1 as detected by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JCI - Inhibition of RXR and PPARγ ameliorates diet-induced obesity and type 2 diabetes [jci.org]

- 6. Retinoid X Receptor Activation Alters the Chromatin Landscape To Commit Mesenchymal Stem Cells to the Adipose Lineage - PMC [pmc.ncbi.nlm.nih.gov]

HX531: A Potent Retinoid X Receptor Antagonist for Metabolic Disease Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Metabolic diseases, including obesity and type 2 diabetes, represent a growing global health crisis, necessitating the development of novel therapeutic strategies. One promising avenue of research involves the modulation of nuclear receptor signaling pathways that govern metabolism. HX531, a potent and orally active antagonist of the Retinoid X Receptor (RXR), has emerged as a significant investigational tool in this field. With an IC50 of 18 nM, this compound offers a high degree of specificity for studying the roles of RXR in various physiological and pathological processes.[1][2] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in metabolic disease research, with a focus on quantitative data, experimental protocols, and key signaling pathways.

Core Mechanism of Action

This compound exerts its effects primarily by antagonizing the Retinoid X Receptor (RXR). RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ), Liver X Receptors (LXRs), and Retinoic Acid Receptors (RARs). These heterodimers are critical transcriptional regulators of genes involved in lipid metabolism, glucose homeostasis, and adipogenesis.

By binding to RXR, this compound prevents the recruitment of coactivators, thereby inhibiting the transcriptional activity of RXR-containing heterodimers.[3] This antagonistic action disrupts the normal signaling cascades, leading to a range of metabolic effects. A key target of this compound is the PPARγ/RXR heterodimer, a master regulator of adipogenesis.[4][5] Inhibition of this complex by this compound has been shown to prevent high-fat diet-induced obesity and insulin (B600854) resistance.[4]

Key Signaling Pathways Modulated by this compound

This compound's influence on metabolic processes is mediated through its interaction with several key signaling pathways.

PPARγ/RXR Signaling Pathway in Adipogenesis

The PPARγ/RXR heterodimer is a central player in adipocyte differentiation and lipid storage. Upon activation by ligands, this complex initiates the transcription of genes responsible for the adipogenic program. This compound, by antagonizing RXR, effectively blocks this process.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. HX 531 | Retinoid X Receptors | Tocris Bioscience [tocris.com]

- 3. This compound, a retinoid X receptor antagonist, inhibited the 9-cis retinoic acid-induced binding with steroid receptor coactivator-1 as detected by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JCI - Inhibition of RXR and PPARγ ameliorates diet-induced obesity and type 2 diabetes [jci.org]

- 5. Retinoid X Receptor Activation Alters the Chromatin Landscape To Commit Mesenchymal Stem Cells to the Adipose Lineage - PMC [pmc.ncbi.nlm.nih.gov]

HX531: A Deep Dive into its Effects on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

HX531, a potent and orally active antagonist of the Retinoid X Receptor (RXR), has garnered significant attention in biomedical research for its diverse biological activities, including anti-obesity, anti-diabetic, and anti-cancer effects. Its mechanism of action primarily involves the modulation of gene expression through its interaction with RXR-containing heterodimers, most notably the Peroxisome Proliferator-Activated Receptor γ (PPARγ)/RXR complex. This technical guide provides a comprehensive overview of the known effects of this compound on gene expression, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

This compound is a synthetic compound that functions as a selective antagonist of RXR with a reported IC50 of 18 nM.[1][2] RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as PPARs, Liver X Receptors (LXRs), and Farnesoid X Receptors (FXRs), to regulate the transcription of a wide array of genes involved in critical physiological processes. By antagonizing RXR, this compound can functionally inhibit the activity of these heterodimers, leading to significant alterations in gene expression profiles. One of the most well-characterized roles of this compound is its function as a PPARγ/RXR inhibitor.[1][3] This inhibition is central to many of its observed metabolic effects. Additionally, this compound has been shown to upregulate the p53-p21Cip1 pathway, implicating it in cell cycle control and tumor suppression.[4]

Effects on Gene Expression: Quantitative Data

The following tables summarize the quantitative changes in gene expression observed in response to this compound treatment across various experimental models.

Table 1: Effect of this compound on Genes Involved in Lipid Metabolism in Skeletal Muscle of KKAy Mice [1][5]

| Gene | Function | Treatment | Fold Change vs. Control | p-value |

| FAT/CD36 | Fatty acid translocase | This compound (0.1% food admixture for 2 weeks) | ~0.6 | < 0.05 |

| SCD1 | Stearoyl-CoA desaturase-1 | This compound (0.1% food admixture for 2 weeks) | ~0.5 | < 0.05 |

| ACO | Acyl-CoA oxidase | This compound (0.1% food admixture for 2 weeks) | ~1.8 | < 0.05 |

| UCP2 | Uncoupling protein 2 | This compound (0.1% food admixture for 2 weeks) | ~2.5 | < 0.01 |

Table 2: Effect of this compound on Cell Cycle Regulatory Genes in Human Visceral Preadipocytes (HPV) [4]

| Gene | Function | Treatment | Observation |

| p53 | Tumor suppressor | 2.5 µM this compound for 0-10 days | Upregulated |

| p21Cip1 | Cyclin-dependent kinase inhibitor | 2.5 µM this compound for 0-10 days | Upregulated |

| Cyclin D1 | Cell cycle regulator | 2.5 µM this compound for 0-10 days | Upregulated |

| Fbxw7 | F-box protein | 2.5 µM this compound for 0-10 days | Upregulated |

| Skp2 | S-phase kinase-associated protein 2 | 2.5 µM this compound for 0-10 days | Upregulated |

Key Signaling Pathways Modulated by this compound

This compound exerts its effects on gene expression primarily through the modulation of two key signaling pathways: the RXR/PPARγ pathway and the p53-p21Cip1 pathway.

The RXR/PPARγ Signaling Pathway

This compound acts as an antagonist to the RXR component of the RXR/PPARγ heterodimer. This heterodimer, when activated by agonists, binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. By inhibiting this interaction, this compound effectively downregulates the expression of PPARγ target genes, many of which are involved in adipogenesis and lipid metabolism.[6][7][8][9]

References

- 1. Inhibition of RXR and PPARgamma ameliorates diet-induced obesity and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of RXR and PPARγ ameliorates diet-induced obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gene Profiling Studies in Skeletal Muscle by Quantitative Real-Time Polymerase Chain Reaction Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 8. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

The Role of HX531 in Adipocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adipocyte differentiation, or adipogenesis, is a complex cellular process central to both normal physiology and the pathophysiology of metabolic diseases such as obesity and type 2 diabetes. The nuclear receptor heterodimer, Peroxisome Proliferator-Activated Receptor γ (PPARγ) and Retinoid X Receptor (RXR), is the master regulator of this process. HX531 is a potent, orally active synthetic antagonist of RXR.[1][2][3] By targeting RXR, this compound serves as a functional inhibitor of the PPARγ/RXR heterodimer, thereby significantly impacting adipocyte differentiation. This document provides a comprehensive technical overview of the mechanism of action of this compound, its quantitative effects on adipogenesis, detailed experimental protocols for its study, and visualizations of the key signaling pathways and workflows involved.

Core Mechanism of Action

This compound exerts its primary effect by acting as a potent antagonist to the Retinoid X Receptor (RXR) with an IC50 of 18 nM.[1][2][3] Since PPARγ, the master regulator of adipogenesis, functions as an obligate heterodimer with RXR, the antagonism of RXR by this compound effectively inhibits the transcriptional activity of the entire PPARγ/RXR complex.[4][5]

This functional antagonism of PPARγ/RXR is the cornerstone of this compound's anti-adipogenic effects. It leads to the inhibition of adipocyte differentiation induced by various stimuli, including PPARγ agonists (e.g., rosiglitazone), RXR agonists, or conventional hormonal cocktails (insulin, dexamethasone, and IBMX).[4][6]

Beyond direct PPARγ/RXR inhibition, this compound's mechanism involves:

-

Cell Cycle Arrest: this compound upregulates the p53-p21Cip1 pathway in preadipocytes.[1][7] This induction leads to G0/G1 cell cycle arrest, which inhibits the clonal expansion phase necessary for terminal adipocyte differentiation and prevents adipocyte hypertrophy.[7]

-

Leptin Gene Derepression: Treatment with this compound has been shown to increase the expression and secretion of leptin in 3T3-L1 adipocytes. This is suggested to be a result of derepressing leptin gene transcription, which is normally suppressed by the PPARγ/RXR complex.[4][5]

Quantitative Data Summary

The effects of this compound have been quantified across various experimental models. The following tables summarize these key findings.

Table 1: Potency and Cellular Effects of this compound

| Parameter | Value/Effect | Cell/Animal Model | Reference |

|---|---|---|---|

| IC50 (RXR Antagonism) | 18 nM | In vitro assay | [1][2][3] |

| Adipocyte Differentiation | Inhibition | 3T3-L1 cells, Human Visceral Preadipocytes | [1][4][6] |

| Triglyceride Accumulation | Prevention/Decrease | 3T3-L1 cells, WAT of mice | [4][5] |

| Cell Cycle | Induces G0/G1 Arrest | Human Visceral Preadipocytes, OLETF rat adipocytes | [1][7] |

| Adipocyte Hypertrophy | Inhibition | OLETF rat adipocytes |[7] |

Table 2: Effects of this compound on Gene and Protein Expression

| Target Molecule | Effect | Cell/Animal Model | Reference |

|---|---|---|---|

| p53 | Upregulation | Human Visceral Preadipocytes | [7] |

| p21Cip1 | Upregulation | Human Visceral Preadipocytes | [7] |

| Leptin | Increased expression and secretion | 3T3-L1 adipocytes, KKAy mice | [4][5] |

| FAT/CD36 (in muscle) | Reduced expression | Skeletal muscle of mice | [6] |

| Pparg2 (early marker) | RXR-dependent expression change | Mesenchymal Stem Cells (MSCs) | [8] |

| Fabp4 | Attenuated expression | Mesenchymal Stem Cells (MSCs) | [8][9] |

| Abca1 | Significantly inhibited expression | Mesenchymal Stem Cells (MSCs) |[8][9] |

Signaling Pathways and Experimental Workflows

Visualizing the Mechanism of this compound in Adipogenesis

The following diagram illustrates the signaling pathway through which this compound inhibits adipocyte differentiation. This compound directly antagonizes RXR, which prevents the activation of the PPARγ/RXR heterodimer by endogenous or exogenous ligands. This blockade inhibits the transcription of key adipogenic genes. Concurrently, this compound can upregulate the p53 pathway, leading to cell cycle arrest.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. HX 531 | Retinoid X Receptors | Tocris Bioscience [tocris.com]

- 4. JCI - Inhibition of RXR and PPARγ ameliorates diet-induced obesity and type 2 diabetes [jci.org]

- 5. content-assets.jci.org [content-assets.jci.org]

- 6. Inhibition of RXR and PPARγ ameliorates diet-induced obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RXR antagonism induces G0 /G1 cell cycle arrest and ameliorates obesity by up-regulating the p53-p21(Cip1) pathway in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Retinoid X Receptor Activation Alters the Chromatin Landscape To Commit Mesenchymal Stem Cells to the Adipose Lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

HX531 and Insulin Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the retinoid X receptor (RXR) antagonist, HX531, and its role in the context of insulin (B600854) resistance. It details the molecular mechanisms, summarizes key experimental findings, outlines common research protocols, and visualizes the core signaling pathways.

Introduction to this compound

This compound is a potent and orally active antagonist of the Retinoid X Receptor (RXR), with a reported IC50 of 18 nM.[1][2] RXRs are nuclear receptors that form heterodimers with other nuclear receptors, most notably Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[3] The PPARγ/RXR heterodimer is a critical regulator of adipogenesis, lipid metabolism, and insulin sensitivity.[3] By antagonizing RXR, this compound effectively modulates the transcriptional activity of this complex, leading to significant effects on obesity and insulin resistance.[4] Its primary mechanism involves preventing the physiological and supraphysiological activation of the PPARγ/RXR complex, thereby influencing a cascade of metabolic events.[3][5]

Core Mechanism and Signaling Pathways

The therapeutic potential of this compound in metabolic diseases stems from its functional antagonism of the PPARγ/RXR heterodimer. Thiazolidinediones (TZDs), a class of insulin-sensitizing drugs, are agonists of PPARγ and, while effective, can cause weight gain.[3] Paradoxically, a moderate reduction in PPARγ activity has been shown to protect against diet-induced obesity and insulin resistance.[5] this compound leverages this principle through RXR antagonism.

PPARγ/RXR Signaling Pathway

In metabolic tissues like white adipose tissue (WAT) and skeletal muscle, the PPARγ/RXR heterodimer controls the expression of genes involved in fatty acid uptake and storage, such as fatty acid translocase (FAT/CD36).[4][6] this compound administration has been shown to directly antagonize the PPARγ/RXR complex, leading to a reduction in the expression of such target genes.[1][4] This limits fatty acid influx into these tissues, preventing the lipid accumulation that contributes to insulin resistance.[6]

Simultaneously, this compound treatment increases the expression of molecules involved in fatty acid combustion and energy expenditure, such as acyl-CoA oxidase (ACO) and uncoupling protein 2 (UCP2), in skeletal muscle, liver, and brown adipose tissue (BAT).[4][6][7] This shift from lipid storage to energy dissipation contributes to the amelioration of high-fat diet-induced obesity.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. HX 531 | Retinoid X Receptors | Tocris Bioscience [tocris.com]

- 3. JCI - Inhibition of RXR and PPARγ ameliorates diet-induced obesity and type 2 diabetes [jci.org]

- 4. Inhibition of RXR and PPARγ ameliorates diet-induced obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI - Inhibition of RXR and PPARγ ameliorates diet-induced obesity and type 2 diabetes [jci.org]

- 6. researchgate.net [researchgate.net]

- 7. JCI - Inhibition of RXR and PPARγ ameliorates diet-induced obesity and type 2 diabetes [jci.org]

Investigating HX531 in Melanoma Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigation of HX531, a potent Retinoid X Receptor (RXR) antagonist, in the context of melanoma cell lines. This document outlines the core mechanism of action of this compound, detailed experimental protocols for its evaluation, and a framework for data presentation and interpretation.

Introduction to this compound and its Role in Melanoma

This compound is an orally active and potent antagonist of the Retinoid X Receptor (RXR) with an IC50 of 18 nM.[1] RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoic Acid Receptors (RARs), to regulate gene transcription involved in various cellular processes, including proliferation, differentiation, and apoptosis. In the context of cancer, dysregulation of RXR signaling has been implicated in tumorigenesis and drug resistance.

Emerging evidence suggests that this compound exerts anti-melanoma activities.[1] One of the key mechanisms identified is its ability to upregulate the p53-p21Cip1 pathway.[1] The tumor suppressor protein p53 plays a critical role in preventing cancer formation, and its activation can lead to cell cycle arrest or apoptosis. The p21Cip1 protein is a downstream target of p53 and a potent cyclin-dependent kinase inhibitor, capable of halting the cell cycle at the G0/G1 phase.[2][3] By activating this pathway, this compound can induce G0/G1 cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[1][4] Furthermore, studies have indicated that this compound can delay the development of resistance to standard melanoma therapies and prevent the polarization of M2 macrophages, which are known to promote tumor growth.[1]

Data Presentation: Efficacy of this compound in Melanoma Cell Lines

While this compound has demonstrated anti-melanoma potential, comprehensive quantitative data on its specific efficacy across a panel of melanoma cell lines is not extensively available in publicly accessible literature. To facilitate comparative analysis and guide future research, the following tables provide a standardized format for presenting such data. Researchers are encouraged to populate these tables with their experimental findings.

Table 1: IC50 Values of this compound in Human Melanoma Cell Lines

| Cell Line | BRAF Status | NRAS Status | p53 Status | IC50 (µM) of this compound (72h) |

| A375 | V600E | WT | WT | Data not available |

| SK-MEL-28 | V600E | WT | MT | Data not available |

| MeWo | WT | WT | WT | Data not available |

| Additional Cell Lines |

This table should be populated with experimentally determined 50% inhibitory concentration (IC50) values following a 72-hour treatment with this compound. The mutational status of key driver genes in melanoma (BRAF, NRAS) and the tumor suppressor p53 should be included for correlative analysis.

Table 2: Effect of this compound on Cell Cycle Distribution in A375 Melanoma Cells

| Treatment (48h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Vehicle Control (DMSO) | Data not available | Data not available | Data not available |

| This compound (1 µM) | Data not available | Data not available | Data not available |

| This compound (5 µM) | Data not available | Data not available | Data not available |

| This compound (10 µM) | Data not available | Data not available | Data not available |

This table is designed to summarize the effects of this compound on cell cycle progression. Data should be obtained through flow cytometry analysis after propidium (B1200493) iodide staining.

Table 3: Apoptosis Induction by this compound in A375 Melanoma Cells

| Treatment (48h) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Total Apoptosis |

| Vehicle Control (DMSO) | Data not available | Data not available | Data not available |

| This compound (1 µM) | Data not available | Data not available | Data not available |

| This compound (5 µM) | Data not available | Data not available | Data not available |

| This compound (10 µM) | Data not available | Data not available | Data not available |

This table should present the percentage of apoptotic cells as determined by Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound on melanoma cell lines. These protocols are based on established methodologies and can be adapted for specific experimental needs.

Cell Culture

-

Cell Lines: Human melanoma cell lines such as A375 (BRAF V600E, p53 WT), SK-MEL-28 (BRAF V600E, p53 mutant), and MeWo (BRAF WT, NRAS WT, p53 WT) can be obtained from the American Type Culture Collection (ATCC).

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed melanoma cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dose.

-

Incubation: Incubate the plates for 72 hours at 37°C.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

This technique is used to detect the expression levels of specific proteins.

-

Cell Lysis: Plate melanoma cells in 6-well plates and treat with this compound for the desired time (e.g., 24 or 48 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, Cyclin D1, CDK4, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment: Seed melanoma cells in 6-well plates and treat with various concentrations of this compound for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment: Treat melanoma cells with this compound as described for the cell cycle analysis.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

-

Data Analysis: Determine the percentage of early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V positive, PI positive) cells.

Signaling Pathways and Visualizations

This compound-Mediated Upregulation of the p53-p21Cip1 Pathway

This compound, as an RXR antagonist, is known to induce the p53-p21Cip1 signaling pathway. This leads to the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression, ultimately resulting in G0/G1 cell cycle arrest.

Caption: this compound upregulates the p53-p21Cip1 pathway, leading to G0/G1 cell cycle arrest.

The MAPK Signaling Pathway in Melanoma

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that is frequently hyperactivated in melanoma, primarily due to mutations in BRAF and NRAS.[5] This pathway plays a central role in promoting cell proliferation, survival, and invasion. While a direct link between this compound's RXR antagonism and the MAPK pathway in melanoma is not yet fully elucidated, understanding this pathway is crucial for contextualizing melanoma therapies. The combination of BRAF and MEK inhibitors is a standard treatment for BRAF-mutant melanoma.[6][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dominant effects of Δ40p53 on p53 function and melanoma cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scienceopen.com [scienceopen.com]

- 5. mskcc.org [mskcc.org]

- 6. Recent advances in the treatment of melanoma with BRAF and MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BRAF and MEK inhibition in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to HX531 for Studying Retinoid X Receptor Function

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of HX531, a potent and selective antagonist of the Retinoid X Receptor (RXR). It details its mechanism of action, applications in studying RXR's diverse biological roles, and protocols for its use in key experiments.

Introduction: The Central Role of the Retinoid X Receptor (RXR)

The Retinoid X Receptor (RXR) is a unique member of the nuclear receptor superfamily that acts as a master regulator of gene expression.[1] There are three RXR isotypes (α, β, and γ) which play critical roles in development, metabolism, inflammation, and cell differentiation.[1] RXR's significance stems from its ability to form dimers. It can form homodimers (RXR/RXR) or, more commonly, heterodimers with a wide array of other nuclear receptors, including:

-

Retinoic Acid Receptors (RARs)

-

Peroxisome Proliferator-Activated Receptors (PPARs)

-

Liver X Receptors (LXRs)

-

Vitamin D Receptor (VDR)

This promiscuous partnering places RXR at the crossroads of numerous signaling pathways, making it a crucial target for investigation.[1] RXR antagonists, such as this compound, are invaluable chemical tools for dissecting these complex pathways and are being explored as potential therapeutic agents for diseases like diabetes, allergies, and cancer.[3][4][5]

This compound: A Profile of a Potent RXR Antagonist

This compound is a well-characterized, orally active, and potent pan-RXR antagonist.[6][7] It competitively binds to the ligand-binding pocket of RXR, preventing the conformational changes necessary for the recruitment of coactivator proteins and subsequent gene transcription.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| Chemical Name | 4-(7,8,9,10-Tetrahydro-5,7,7,10,10-pentamethyl-2-nitro-5H-benzo[b]naphtho[2,3-e][4][6]-diazepin-12-yl)-benzoic acid | [8] |

| Molecular Formula | C₂₉H₂₉N₃O₄ | |

| Molecular Weight | 483.56 g/mol | [8] |

| CAS Number | 188844-34-0 | [6] |

| Purity | ≥98% | [8] |

| Solubility | Soluble to 20 mM in DMSO | [8] |

Mechanism of Action

This compound functions as a competitive antagonist. Upon binding to the RXR ligand-binding pocket, it fails to induce the active conformation required for transcriptional activation. Instead, it blocks the binding of RXR agonists (like 9-cis-retinoic acid) and prevents the recruitment of essential coactivators, such as Steroid Receptor Coactivator-1 (SRC-1).[1][9] This effectively silences the transcriptional activity of RXR-containing dimers.

References

- 1. benchchem.com [benchchem.com]

- 2. Inhibition of retinoid X receptor improved the morphology, localization of desmosomal proteins and paracellular permeability in three-dimensional cultures of mouse keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Retinoid X Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Retinoid X Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. news-medical.net [news-medical.net]

- 8. HX 531 | Retinoid X Receptors | Tocris Bioscience [tocris.com]

- 9. This compound, a retinoid X receptor antagonist, inhibited the 9-cis retinoic acid-induced binding with steroid receptor coactivator-1 as detected by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Efficacy of HX531: An In-depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary efficacy of HX531, a potent and orally active Retinoid X Receptor (RXR) antagonist. The following sections detail the quantitative data from preclinical studies, in-depth experimental protocols, and the core signaling pathways involved in its mechanism of action.

Quantitative Efficacy Data

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line/System | Concentration(s) | Observed Effect | Citation |

| IC50 | N/A | 18 nM | Potent RXR antagonism. | [1] |

| RXR-SRC-1 Interaction | Surface Plasmon Resonance (SPR) | 1 µM | Reduced the association rate (ka) of liganded-RXR with Steroid Receptor Coactivator-1 (SRC-1). | [2] |

| Cell Cycle Arrest | Human Visceral Preadipocytes (HPV) | 2.5 µM | Induced G0/G1 cell cycle arrest. | [1] |

| Cell Cycle Regulation | Normal Human Mesangial Cells (NHMCs) | 2.5 µM | Reversed high glucose-induced G0/G1 cell cycle arrest to normal glucose levels. | [1] |

| Apoptosis | N/A | 2.5 µM | Eliminated the anti-apoptotic effect of all-trans retinoic acid (t-RA). | [1] |

| Transcriptional Activity | HEK293T cells | 2.5, 5.0, 10.0 µM | Suppressed the transcriptional activity of RXRα/β and VDR in the APP and BACE1 promoters. | [3] |

| Paracellular Permeability | K38 3D cultures | 0.5 µM | Increased transepithelial electrical resistance (TER) by 62.4%. | [4] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage/Administration | Duration | Key Findings | Citation |

| Mice on High-Fat Diet | 0.1% and 0.3% food additive (oral) | 2 weeks | Prevented weight gain, high blood sugar, and high insulin (B600854) levels; increased leptin levels. | [1] |

| KK-Ay Mice | 0.06% food admixture (oral) | 1 week (pretreatment) | Improved leptin sensitivity, leading to a significant decrease in food intake upon leptin injection. | [5] |

| Rats | 10 mg/kg (oral, daily) | 30 weeks | Reduced body weight and inhibited fat cell enlargement. | [1] |

Key Experimental Protocols

This section provides detailed methodologies for pivotal experiments cited in the preliminary studies of this compound.

Surface Plasmon Resonance (SPR) Assay for RXR-Coactivator Interaction

Objective: To quantitatively assess the effect of this compound on the interaction between RXR and the steroid receptor coactivator-1 (SRC-1).

Methodology:

-

A 20-mer peptide from SRC-1, containing the nuclear receptor interaction motif LXXLL, was immobilized on the surface of a BIAcore sensor chip.

-

Human recombinant RXR was pre-incubated with or without 9-cis retinoic acid (a natural RXR ligand).

-

The RXR solution was then injected over the sensor chip surface.

-

The interaction between RXR and the SRC-1 peptide was monitored in real-time to determine the association (ka) and dissociation (kd) rate constants.

-

To determine the antagonistic effect of this compound, liganded-RXR was incubated with 1 µM this compound before injection over the sensor chip.

-

The kinetic data was analyzed to determine the dissociation constants (KD) and the effect of this compound on the binding affinity.[2]

Cell Cycle Analysis in Human Visceral Preadipocytes (HPV)

Objective: To determine the effect of this compound on the cell cycle progression of human visceral preadipocytes.

Methodology:

-

Human visceral preadipocytes (HPV) were cultured under standard conditions.

-

Cells were treated with this compound at a concentration of 2.5 µM for a period ranging from 0 to 10 days.

-

Following treatment, cells were harvested, washed with PBS, and fixed in 70% ethanol.

-

Fixed cells were then stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and treated with RNase.

-

The DNA content of the cells was analyzed by flow cytometry.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was quantified to assess cell cycle arrest.[1]

Luciferase Reporter Assay for Transcriptional Activity

Objective: To evaluate the inhibitory effect of this compound on the transcriptional activity of RXRα, RXRβ, and the Vitamin D Receptor (VDR) on the promoters of the amyloid precursor protein (APP) and beta-secretase 1 (BACE1) genes.

Methodology:

-

HEK293T cells were transiently co-transfected with expression plasmids for RXRα and/or RXRβ, along with a luciferase reporter vector containing the promoter region of either APP (pGL4.14-app) or BACE1 (pGL4.14-bace1).

-

A Renilla luciferase vector (pRL-TK) was also co-transfected to normalize for transfection efficiency.

-

24 hours post-transfection, the cells were treated with varying concentrations of this compound (2.5, 5.0, and 10.0 µM) for 6 hours.

-

Cell lysates were then prepared, and the luciferase activity was measured using a dual-luciferase reporter assay system.

-

The firefly luciferase activity was normalized to the Renilla luciferase activity to determine the relative transcriptional activity.[3]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the action of this compound.

Caption: Antagonistic action of this compound on RXR heterodimer signaling.

Caption: this compound-mediated upregulation of the p53-p21Cip1 pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a retinoid X receptor antagonist, inhibited the 9-cis retinoic acid-induced binding with steroid receptor coactivator-1 as detected by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of retinoid X receptor improved the morphology, localization of desmosomal proteins and paracellular permeability in three-dimensional cultures of mouse keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A retinoid X receptor antagonist, this compound, improves leptin resistance without increasing plasma leptin level in KK-Ay mice under normal dietary conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of HX531

For Researchers, Scientists, and Drug Development Professionals

Abstract

HX531 is a potent and orally active antagonist of the Retinoid X Receptor (RXR), a key nuclear receptor involved in a myriad of physiological processes. This document provides a comprehensive technical overview of the discovery, development, and preclinical evaluation of this compound. It details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, and outlines the experimental methodologies employed. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development interested in the therapeutic potential of RXR antagonism.

Introduction

Retinoid X Receptors (RXRs) are ligand-activated transcription factors that play a crucial role in regulating gene expression related to cell proliferation, differentiation, and metabolism. RXRs can function as homodimers or as heterodimeric partners with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and the Vitamin D Receptor (VDR). This central role makes RXR a compelling target for therapeutic intervention in various diseases, including cancer, metabolic disorders, and inflammatory conditions. This compound has emerged as a significant research tool and potential therapeutic agent due to its potent and selective antagonism of RXR.

Discovery of this compound

The discovery of this compound originated from the exploration of a series of dibenzodiazepine derivatives as potential modulators of retinoid receptor activity. Researchers at the University of Tokyo identified this novel class of compounds and evaluated their effects on retinoid-induced cell differentiation.

Screening and Identification

The initial screening process involved assessing the ability of these compounds to inhibit the differentiation of human promyelocytic leukemia HL-60 cells, a well-established model for studying retinoid activity. Further characterization was performed using transactivation assays in COS-1 cells to determine the specific activity on RARs and RXRs. Through this process, 4-(5H-2,3-(2,5-dimethyl-2,5-hexano)-5-methyl-8-nitrodibenzo[b,e][1][2]diazepin-11-yl)benzoic acid, designated as this compound, was identified as a potent RXR antagonist.

Logical Flow of Discovery:

Caption: Initial discovery workflow for this compound.

Medicinal Chemistry

While a detailed synthetic route specifically for this compound is not publicly available, a practical synthesis for a structurally related diazepinylbenzoic acid RXR antagonist has been described. This process involves a convergent synthesis strategy, highlighting a potential approach for the preparation of this compound and its analogs.

Structure-Activity Relationship (SAR)